1-Azidopentazole

Description

Context within Polynitrogen Chemistry and High-Energy Density Materials (HEDM) Research

Polynitrogen chemistry is a specialized field focused on compounds composed primarily or entirely of nitrogen atoms. nih.gov The central appeal of these substances lies in the unique nature of the nitrogen-nitrogen bond. engineering.org.cn While the triple bond in dinitrogen (N₂) is exceptionally stable, single and double bonds between nitrogen atoms are comparatively high in energy. engineering.org.cnrsc.org This disparity means that the decomposition of polynitrogen compounds into environmentally benign nitrogen gas can release substantial amounts of energy, making them prime candidates for High-Energy Density Materials (HEDMs). engineering.org.cnrsc.orgfrontiersin.org HEDMs are substances designed to store and release large quantities of chemical energy, with potential applications as advanced propellants and explosives. rsc.orgscispace.com

The quest for viable HEDMs has driven extensive theoretical and computational research into various polynitrogen structures (Nₓ, where x > 2). rsc.orgfrontiersin.org A significant breakthrough in this area was the synthesis of salts containing the aromatic pentazolate anion (cyclo-N₅⁻), a five-membered ring of nitrogen atoms. engineering.org.cnresearchgate.netrsc.orgnih.gov The stability conferred by the aromaticity of the cyclo-N₅⁻ ring makes it a crucial building block for designing more complex polynitrogen molecules. nih.govwiley-vch.de

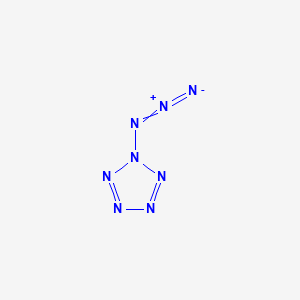

Within this framework, 1-Azidopentazole emerges as a molecule of significant interest. It is an all-nitrogen structure with the molecular formula N₈, consisting of an azide (B81097) (–N₃) group covalently bonded to a pentazole (cyclo-N₅) ring. doi.org Theoretical studies have explored its potential as an HEDM, evaluating its energy content and stability relative to its decomposition products. doi.orgiastate.edu Although its synthesis remains elusive, its structure, which combines two important polynitrogen motifs, places it at a critical intersection of HEDM design and the fundamental study of polynitrogen chemistry. rsc.orgdoi.org

Theoretical Significance of this compound as an N₈ Isomer

This compound is a member of a group of molecules known as N₈ isomers—compounds that share the same molecular formula (N₈) but differ in their structural arrangement. scispace.comiastate.edu These isomers are of great theoretical interest because their energy content relative to their dissociation into four N₂ molecules is extremely high. scispace.com Numerous N₈ structures have been investigated computationally, including highly symmetric and strained cage-like forms such as octaazacubane (cubic N₈), as well as various ring, chain, and ladder shapes. scispace.comresearchgate.netacs.orgnih.gov

Computational studies consistently identify this compound as a key isomer on the N₈ potential energy surface. doi.orgiastate.edu Ab initio and density functional theory (DFT) calculations have shown it to be the lowest-energy species among many known N₈ isomers, significantly more stable than highly strained structures like octaazacubane. rsc.orgdoi.orgiastate.edu For instance, some calculations place this compound more than 230 kcal/mol lower in energy than the cubic N₈ molecule. iastate.edu

The theoretical importance of this compound is further highlighted in the dissociation pathways of other N₈ isomers. Studies on the decomposition of octaazapentalene, another N₈ isomer, show that it proceeds via isomerization to this compound before breaking down into nitrogen molecules. iastate.eduunige.chunige.ch This indicates that this compound acts as a crucial intermediate in the energetic landscape of N₈ systems. However, despite its relative stability compared to other N₈ structures, theoretical calculations predict that the barrier for its own dissociation is relatively low (around 13-19 kcal/mol), suggesting it may not be stable enough to be isolated and used as a practical HEDM under normal conditions. rsc.orgiastate.eduunige.chunige.ch

Data Tables

Table 1: Comparison of Calculated Relative Energies of Select N₈ Isomers

This table displays the relative energies of different N₈ isomers compared to the most stable isomer, this compound. The values are derived from various computational methods and highlight the significant energy differences between the structures.

| Isomer | Computational Method | Relative Energy (kcal/mol) | Reference |

| This compound | CCSD(T) | 0 | iastate.edu |

| Octaazapentalene | CCSD(T) | 13.0 - 13.3 | iastate.eduunige.ch |

| cis-Diazidodiimide | CCSD(T) | 1.2 (relative to trans) | iastate.edu |

| Octaazacubane | CCSD(T) | ~230 (above this compound) | iastate.edu |

Note: Energy values are approximate and can vary based on the specific computational level of theory and basis set used.

Table 2: Calculated Decomposition Barriers for N₈ Isomers

This table shows the calculated energy barriers for the decomposition or isomerization of various N₈ isomers. A lower barrier indicates lower kinetic stability.

| Isomer | Reaction Pathway | Computational Method | Energy Barrier (kcal/mol) | Reference |

| This compound | Ring Breaking | CCSD(T) | ~13 | iastate.edu |

| This compound | Side Chain Breaking | CCSD(T) | ~14 | iastate.edu |

| This compound | Dissociation to 4N₂ | CASPT2 | 19 | unige.chunige.ch |

| Octaazapentalene | Isomerization to this compound | CCSD(T) | 13.0 | iastate.edu |

| cis-Diazidodiimide | Dissociation | CCSD(T) | ~20 | iastate.edu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

105637-78-3 |

|---|---|

Molecular Formula |

N8 |

Molecular Weight |

112.05 g/mol |

IUPAC Name |

1-azidopentazole |

InChI |

InChI=1S/N8/c1-2-5-8-6-3-4-7-8 |

InChI Key |

XQKUYDCTDOHRAR-UHFFFAOYSA-N |

Canonical SMILES |

[N-]=[N+]=NN1N=NN=N1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1 Azidopentazole

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and bonding characteristics. For 1-azidopentazole, computational chemistry has provided crucial insights into its electronic nature.

Molecular Orbital and Bonding Analysis

Molecular Orbital (MO) theory describes chemical bonds as the combination of atomic orbitals to form molecular orbitals that are delocalized over the entire molecule. scite.ailibretexts.org This approach is essential for understanding molecules like this compound, which exhibit complex bonding patterns.

Computational studies reveal that this compound consists of a five-membered pentazole ring attached to an azide (B81097) (-N₃) side chain. iastate.edu The pentazole ring itself is considered to be aromatic. researchgate.netacs.orgengineering.org.cn Aromaticity, governed by Hückel's rule (4n+2 π electrons in a cyclic, planar, and fully conjugated system), confers additional stability to the ring structure. engineering.org.cnlibretexts.org The delocalization of 10 π electrons within the fused ring system of the related octaazapentalene isomer contributes to it being a nearly aromatic species. iastate.edu This inherent stability of the pentazole ring is a recurring theme in the analysis of larger, stable polynitrogen molecules. researchgate.netacs.org

Analysis of the azide side chain in this compound shows distinct bonding characteristics. For instance, Mayer bond order calculations indicate a bond order of approximately 2.4 for the terminal N-N bond (N7-N8) and 1.3 for the adjacent N-N bond (N6-N7), which is typical for an azide group. iastate.edu The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. ijarset.comdergipark.org.tr While specific HOMO-LUMO energy values for this compound are detailed in various computational studies, the general finding is that the stability and reactivity of such molecules can be correlated with these frontier orbitals. ijarset.comnih.gov

Spin State Analysis and Multi-Configurational Approaches

For many molecules, a single electronic configuration, as used in methods like Hartree-Fock theory or standard Density Functional Theory (DFT), provides a good description of the ground state. However, for systems with near-degenerate electronic configurations, such as during bond breaking or in transition states, multi-configurational methods are required for an accurate description. unige.chresearchgate.net

Theoretical studies on N₈ isomers, including this compound, frequently employ multi-configurational wave functions. unige.ch Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its refinement with second-order perturbation theory (CASPT2) are necessary because the reaction paths for isomerization and dissociation often involve transition states with significant multi-reference character. unige.chmdpi.comarxiv.org The CASSCF method involves optimizing both the molecular orbitals and the configuration interaction coefficients for a selected "active space" of orbitals and electrons, providing a robust framework for such complex systems. researchgate.netchemrxiv.org

Calculations show that the choice of active space is crucial for obtaining reliable energies. unige.ch For this compound, the CASSCF energy can vary significantly with the size of the active space, although the CASPT2 energy, which includes dynamic electron correlation, tends to be more stable. unige.ch While detailed analyses of different spin states (e.g., triplets) are less common for the ground state of this compound, the computational investigation of reaction pathways often involves examining the potential energy surfaces of various spin states to ensure the correct reaction mechanism is identified. iastate.edu The ground state is typically assumed to be a closed-shell singlet unless otherwise specified.

Potential Energy Surface (PES) Analysis

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. pennylane.aiwikipedia.org Minima on the PES correspond to stable or metastable isomers, while saddle points represent transition states connecting them. wikipedia.org

Identification of Global and Local Minima on the PES

Extensive computational studies have been performed to locate the various minima on the N₈ potential energy surface. iastate.eduunige.chmdpi.com These calculations consistently predict that this compound is a highly stable isomer. mdpi.com Several high-level ab initio calculations, including quadratic configuration interaction [QCISD(T)] and coupled-cluster theory [CCSD(T)], suggest that this compound is likely the global minimum among the N₈ isomers. researchgate.net It lies energetically below other significant isomers such as the cyclic octaazapentalene and the acyclic diazidodiimide. iastate.eduresearchgate.netmdpi.com The high stability of this compound makes it a realistic target for synthetic preparation. researchgate.net

The table below shows the relative energies of several N₈ isomers calculated at different levels of theory.

| N₈ Isomer | Relative Energy (kcal/mol) at MP2/6-31G | Relative Energy (kcal/mol) at CCSD(T)/6-311G |

|---|---|---|

| This compound | 0.0 | 0.0 |

| Octaazapentalene | 14.8 | 17.0 |

| cis-Diazidodiimide | 14.8 | 8.6 |

| trans-Diazidodiimide | 17.7 | 9.8 |

Data sourced from Chung, G.; Schmidt, M. W.; Gordon, M. S. J. Phys. Chem. A 2000, 104 (23), 5647–5650. iastate.eduacs.orgacs.org Note: Energies are relative to this compound, which is set as the reference at 0.0 kcal/mol.

Characterization of Transition Structures on the PES

Understanding the transition structures on the PES is key to determining the stability and decomposition pathways of a molecule. For this compound, computational studies have identified the transition states for its dissociation. iastate.eduunige.chmdpi.com The primary decomposition mechanism involves the breaking of the pentazole ring rather than the scission of a bond in the azide side chain. iastate.edumdpi.comacs.org

Two main decomposition pathways from this compound have been characterized:

Ring Breaking : This pathway has a lower activation barrier and involves the opening of the N₅ ring. iastate.edu

Side Chain Breaking : This involves the elimination of N₂ from the azide group. This process has a higher activation barrier. iastate.eduacs.org

Additionally, transition states connecting this compound to other N₈ isomers, such as octaazapentalene, have been located, providing a comprehensive map of the N₈ PES. iastate.eduunige.chacs.org

Relative Energies of Isomers and Transition Structures

The relative energies of the isomers and the heights of the energy barriers (activation energies) for their interconversion and decomposition are critical for assessing their kinetic stability. High-level calculations provide quantitative estimates for these values.

The decomposition of this compound has been shown to have a significant, though not insurmountable, energy barrier, suggesting it could be a metastable compound. acs.org The barrier for ring breaking is calculated to be lower than that for breaking the side chain. iastate.eduacs.org

The table below summarizes the calculated activation barriers for the decomposition of this compound and the isomerization between it and octaazapentalene.

| Reaction | Activation Energy (kcal/mol) at MP2/6-31G | Activation Energy (kcal/mol) at CCSD(T)/6-311G | Activation Energy (kcal/mol) at CASPT2 |

|---|---|---|---|

| This compound → Ring Breaking | 12.8 | 12.7 | 19.0 |

| This compound → Side Chain Breaking | 21.7 | 13.7 | - |

| Octaazapentalene → this compound | 19.8 | 13.0 | 8.8 |

Isomerization Pathways and Dynamics

Computational chemistry provides a powerful lens through which the complex potential energy surfaces of polynitrogen compounds can be explored. These studies allow for the characterization of various isomers and the energetic landscapes that connect them, offering insights into their relative stabilities and the likelihood of interconversion.

Isomeric Relationships within N₈ Clusters

This compound (Cₛ symmetry) is a member of the N₈ cluster family, which includes several other isomers of interest, such as the bicyclic octaazapentalene (D₂h symmetry) and the acyclic diazidodiimide. researchgate.net Theoretical calculations have consistently shown that this compound is a local minimum on the N₈ potential energy surface. researchgate.net In fact, ab initio molecular orbital calculations at high levels of theory, such as CCSD(T), predict that this compound is the most stable among these three key N₈ isomers. iastate.edudoi.org

Octaazapentalene, which features a delocalized 10π-electron system reminiscent of naphthalene, is calculated to be less stable than this compound. iastate.edu The energy difference is significant, with octaazapentalene lying approximately 17 kcal/mol higher in energy at the CCSD(T) level of theory. iastate.edu The open-chain isomer, diazidodiimide, exists in both cis and trans conformations. The cis isomer is found to be slightly more stable than the trans isomer. iastate.edudoi.org However, both conformers are less stable than this compound. iastate.edu

A broader examination of ten N₈ isomers using various computational methods (HF, MP2, and DFT) has further contextualized the stability of this compound (referred to as planar 10 in one study), identifying it as the most stable isomer among the structures investigated. scispace.com This highlights the thermodynamic preference for the azidopentazole structure over other cyclic and acyclic arrangements.

| Isomer | Point Group | Relative Energy (kcal/mol)a | Computational Method |

|---|---|---|---|

| This compound | Cₛ | 0.0 | CCSD(T)/6-311G |

| Octaazapentalene | D₂h | ~17.0 | CCSD(T)/6-311G |

| Diazidodiimide (cis) | C₂ᵥ | Higher than this compound | CCSD(T)/6-311G |

| Diazidodiimide (trans) | C₂ₕ | Higher than cis-Diazidodiimide | CCSD(T)/6-311G |

Energetic Barriers and Reaction Coordinates for Isomerization Processes

The kinetic stability of an isomer is determined by the energetic barriers that prevent its transformation into other, more stable forms. For this compound, the isomerization to other N₈ clusters has been a key area of computational investigation. The isomerization of octaazapentalene to this compound, for instance, is a downhill process thermodynamically. The transition state connecting these two isomers has been located, and the barrier for this process is relatively low, suggesting that octaazapentalene would readily convert to this compound. iastate.edu The reverse reaction, from this compound to octaazapentalene, would conversely have a higher barrier, reflecting the greater stability of the azidopentazole structure. iastate.edu

The reaction coordinate for this isomerization primarily involves the breaking of one of the N-N bonds in the five-membered ring of octaazapentalene and a subsequent rearrangement to form the azide side chain and the pentazole ring of this compound. iastate.edu More specifically, the isomerization from octaazapentalene (structure 1 in the referenced study) to this compound (structure 2) proceeds through a transition state (1'') where the bridging bond of the pentalene-like structure is cleaved. iastate.edu

The isomerization of octaazapentalene can also lead to the acyclic diazidodiimide. This process, however, involves a significantly higher energetic barrier of approximately 49.7 kcal/mol at the CCSD(T) level, making it a much less favorable pathway compared to the isomerization to this compound, which has a barrier of only 13.0 kcal/mol. iastate.edu

Decomposition and Dissociation Mechanisms

Ultimately, the utility of any polynitrogen compound as an HEDM is dictated by its decomposition pathway and the energy released. Theoretical studies have been instrumental in elucidating the mechanisms by which this compound breaks down.

Theoretical Pathways to Dinitrogen (N₂) Formation

The decomposition of this compound is predicted to lead to the formation of four molecules of dinitrogen (4N₂), a highly exothermic process. researchgate.netdoi.org Theoretical investigations suggest that the decomposition is not a simple, one-step fragmentation. Instead, it is believed to proceed through a series of steps involving the initial rupture of the molecule. iastate.edu

Differentiation of Ring Breaking versus Side Chain Cleavage Dissociation

A critical aspect of the decomposition of this compound is the initial bond-breaking event. Computational studies have focused on two primary competing pathways: the breaking of the pentazole ring and the cleavage of the bond connecting the azide group to the ring (side chain cleavage). iastate.edu

High-level ab initio calculations, specifically at the CCSD(T) level, have shown that ring breaking is the preferred initial step in the decomposition of this compound. iastate.edu The energetic barrier for the cleavage of a bond within the pentazole ring is calculated to be approximately 13 kcal/mol. iastate.edu In contrast, the barrier for the cleavage of the N-N bond of the azide side chain is slightly higher, at about 14 kcal/mol. iastate.edu While the difference is small, it suggests a kinetic preference for the initiation of decomposition through the opening of the pentazole ring. This is a significant finding, as it indicates that the pentazole ring itself, despite its aromatic character, is the more labile part of the molecule under dissociation conditions.

| Dissociation Pathway | Energetic Barrier (kcal/mol)b | Computational Method |

|---|---|---|

| Ring Breaking | ~13 | CCSD(T) |

| Side Chain Cleavage | ~14 | CCSD(T) |

| Overall Decomposition to 4N₂ | ~19-20 | CASPT2 / CCSD(T) |

Kinetic and Thermodynamic Considerations of Decomposition (Theoretical)

The kinetic and thermodynamic parameters of decomposition are crucial for assessing the viability of this compound as a practical HEDM. Thermodynamically, the decomposition to 4N₂ is highly favorable due to the large amount of energy released. iastate.edu The compound is a high-energy species, lying significantly higher in energy than its decomposition products. researchgate.netdoi.org

From a kinetic perspective, the stability of this compound is dependent on the magnitude of the activation energy barrier for decomposition. As mentioned, theoretical calculations place this barrier in the range of 13-20 kcal/mol. iastate.edudoi.orgacs.org While this barrier is not exceptionally high, it is considered potentially sufficient to render the molecule metastable, especially at low temperatures. iastate.edudoi.org However, some studies have concluded that this barrier might be only marginally sufficient, suggesting that this compound may not be stable enough for practical applications as an HEDM at ambient conditions. iastate.eduacs.org The rate of decomposition is directly related to this barrier height; a lower barrier implies a faster rate of decomposition. While specific rate constants from theoretical studies are not widely reported in the provided search results, the calculated barriers provide a qualitative understanding of the compound's kinetic stability.

Influence of Molecular Structure on Decomposition Pathways

Theoretical studies indicate that the molecular structure of this compound inherently dictates its decomposition pathways. The dissociation of this compound shows a preference for the rupture of the pentazole ring over the breaking of a bond within the azide side chain. iastate.eduacs.orgnih.gov This ring-opening pathway is calculated to have an energy cost of less than 20 kcal/mol. iastate.eduacs.orgnih.gov This suggests a higher kinetic stability of the azide group compared to the pentazole ring under decomposition conditions.

Studies on related polynitrogen isomers like octaazapentalene and diazidodiimide reveal different decomposition behaviors. For instance, second-order Møller-Plesset perturbation theory (MP2) predicts that octaazapentalene decomposition proceeds through isomerization into a linear molecule. iastate.eduacs.org In contrast, the decomposition of this compound is initiated by the cleavage of the less stable pentazole ring. iastate.eduacs.orgnih.gov Further investigations have also identified a decomposition pathway for related azole compounds involving the elimination of N₂ from the azide group. iaea.org

Advanced Computational Methodologies Applied to this compound

A variety of advanced computational methods have been employed to investigate the properties and stability of this compound, providing deep insights into its electronic structure, and potential energy surface.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary tool for studying this compound, offering a good balance between computational cost and accuracy. researchgate.netrsc.orgfrontiersin.org DFT calculations have been used to determine the structural, electronic, and vibrational properties of the molecule. researchgate.net These studies have provided optimized geometries and vibrational frequencies that are in good agreement with higher-level ab initio calculations. researchgate.net DFT has also been instrumental in exploring the molecule's aromaticity, comparing it to isoelectronic analogues like furan (B31954) and pyrrole. researchgate.net Furthermore, DFT has been applied to investigate the decomposition pathways, transition states, and reaction kinetics of related polynitrogen compounds, providing insights into their stability. iaea.orgresearchgate.net

High-Level Ab Initio Methods (e.g., MP2, CCSD(T))

To obtain more accurate energetic and structural information, high-level ab initio methods have been utilized. wikipedia.orgrutgers.edu These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation. wikipedia.org

Møller-Plesset Perturbation Theory (MP2): MP2 calculations have been used to optimize the geometries of this compound and to investigate its decomposition pathways. iastate.eduacs.orgresearchgate.net For instance, MP2 theory predicts that the dissociation of the related octaazapentalene isomer proceeds via isomerization. iastate.eduacs.org

Coupled-Cluster Theory (CCSD(T)): Coupled-cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy. rutgers.edu CCSD(T) calculations, often based on MP2 optimized geometries, have been crucial in determining the relative energies of N₈ isomers. iastate.eduresearchgate.net These calculations have shown that this compound is a local minimum on the potential energy surface and is significantly more stable than other isomers like the cubic N₈. iastate.edu The decomposition barrier for the related diazidodiimide has been computed to be around 20 kcal/mol at the CCSD(T) level. iastate.eduacs.org

A comparison of relative energies for N₈ isomers calculated at different levels of theory is presented below:

| Isomer | Relative Energy (kcal/mol) vs. 4N₂ (MP2/6-31G) | Relative Energy (kcal/mol) vs. 4N₂ (CCSD(T)/6-311G) |

| This compound | 237.5 | 223.9 |

| Octaazapentalene | 243.1 | 229.4 |

| Diazidodiimide | 247.8 | 234.1 |

Data sourced from ab initio studies on N₈ isomers. iastate.edu

Multi-Configurational Self-Consistent Field (MCSCF) and Perturbation Theory (CASPT2)

For chemical systems where a single electronic configuration is insufficient for a proper description, such as during bond breaking, multiconfigurational methods are essential. wikipedia.orggatech.edu

Multi-Configurational Self-Consistent Field (MCSCF): The MCSCF method, particularly the Complete Active Space Self-Consistent Field (CASSCF) variant, is used to generate a qualitatively correct reference wavefunction by including multiple electronic configurations. wikipedia.orgpyscf.orgpsicode.org This is crucial for describing bond-breaking processes and quasi-degenerate ground states. wikipedia.org In the context of polynitrogens, CASSCF has been used to study the decomposition of related molecules like the N₆ cluster, providing insights into transition states and energy barriers. nih.gov

Complete Active Space Perturbation Theory (CASPT2): To improve upon the energies obtained from CASSCF, second-order perturbation theory (CASPT2) is often applied. wikipedia.org This method adds dynamic electron correlation to the multiconfigurational reference. The CASSCF/CASPT2 approach has been successfully used to calculate the decomposition barrier of the linear diazide form of N₆. nih.gov

Variational Transition State Theory (VTST) for Rate Constant Prediction

Variational Transition State Theory (VTST) is a powerful method for calculating reaction rate constants. taylorandfrancis.comumn.eduscispace.com Unlike conventional TST, VTST involves optimizing the location of the transition state dividing surface along the reaction path to minimize the calculated rate constant, thereby providing a more accurate estimate. taylorandfrancis.comumn.edu This method is particularly useful for reactions with no clear energy barrier. taylorandfrancis.com While specific applications of VTST directly to this compound are not detailed in the provided context, its application to other chemical reactions demonstrates its utility in obtaining accurate rate coefficients by refining the transition state structure and energy. taylorandfrancis.comacs.org

Bond Dissociation Energy (BDE) Analysis for Stability Assessment

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond and serves as a direct measure of bond strength. libretexts.orgmasterorganicchemistry.com BDE analysis is a valuable tool for assessing the kinetic stability of a molecule by identifying the weakest bonds that are most likely to break first, initiating decomposition. odu.edu The BDE is calculated as the difference in the enthalpies of formation of the radical products and the parent molecule. libretexts.org For this compound, theoretical BDE calculations would focus on the various N-N bonds in both the pentazole ring and the azide side chain to predict the initial steps of decomposition. Computational methods like DFT are often used to calculate BDEs with reasonable accuracy. nrel.govnih.gov

Vibrational Analysis in Theoretical Studies for Structural Insights

Vibrational analysis within theoretical and computational chemistry is a powerful, non-destructive tool for gaining profound insights into the structural characteristics of molecules. For a high-energy, potentially unstable compound like this compound, where experimental spectroscopic data is scarce or non-existent, computational vibrational analysis becomes indispensable. It allows for the prediction of infrared (IR) and Raman spectra, which serve as a unique molecular fingerprint. These theoretical spectra are crucial for confirming the molecule's identity if it is ever synthesized and for verifying that a calculated geometry corresponds to a stable structure.

Theoretical investigations into the vibrational properties of this compound have been conducted using various quantum chemical methods, most notably Density Functional Theory (DFT). researchgate.net Such studies involve optimizing the molecular geometry to find a stable arrangement of atoms and then calculating the harmonic vibrational frequencies. A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies. huntresearchgroup.org.uk

The calculated vibrational frequencies and their corresponding intensities for IR and Raman activity provide a detailed picture of the molecule's dynamic behavior. researchgate.net The vibrations of this compound can be categorized into several key types:

Azide Group Vibrations: The azide (–N₃) moiety has highly characteristic stretching modes. The asymmetric stretch typically appears at a high wavenumber and is associated with a strong IR intensity, while the symmetric stretch appears at a lower frequency.

Pentazole Ring Vibrations: The five-membered pentazole ring exhibits a series of complex stretching, in-plane bending, and out-of-plane deformation modes. These are critical for understanding the stability and aromaticity of the ring system.

First-principles DFT calculations have been employed to determine the IR and Raman spectra of this compound, with results showing good agreement with previous ab initio and density functional calculations. researchgate.net These theoretical studies not only predict the frequencies of the vibrational modes but also their relative intensities, offering a complete theoretical spectrum for future experimental verification. researchgate.net

The table below presents a representative summary of the types of vibrational modes predicted for this compound through computational analysis.

Interactive Table: Predicted Vibrational Modes of this compound

| Vibrational Mode Description | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N₃ Asymmetric Stretch | ~2150 - 2250 | Strong | Weak |

| N₃ Symmetric Stretch | ~1250 - 1350 | Medium | Strong |

| N₃ Bending | ~600 - 700 | Medium | Weak |

| N₅ Ring Asymmetric Stretch | ~1400 - 1600 | Medium-Strong | Medium |

| N₅ Ring Symmetric Stretch | ~1100 - 1200 | Weak | Strong |

| N(ring)-N(azide) Stretch | ~900 - 1000 | Medium | Medium |

| Ring Torsional/Deformation Modes | < 900 | Weak-Medium | Weak-Medium |

Note: The values in this table are illustrative and represent typical ranges for these functional groups based on computational studies. Specific values depend on the level of theory and basis set used in the calculation.

Theoretical Design and Proposed Synthetic Strategies for 1 Azidopentazole

Conceptual Approaches to Azidopentazole Synthesis

The synthesis of 1-azidopentazole remains a formidable challenge, and all proposed methods are currently theoretical. A primary conceptual strategy involves the reaction of a pentazole-containing precursor with a source of the azide (B81097) group. dokumen.pub One of the most discussed, though speculative, routes is the reaction of phenylpentazole with a covalent azide compound. archive.org Phenylpentazole can be prepared from the corresponding diazonium salt and an azide ion. dokumen.pubarchive.org

Another theoretical approach considers the functionalization of a pre-formed pentazolate anion (cyclo-N₅⁻). The synthesis of nitro- and azidopentazole-N-oxides has been envisioned starting from the pentazolate anion. researchgate.net This pathway could theoretically proceed by first introducing the azide substituent via an electrochemical method, followed by oxidation. researchgate.net

Computational studies have also explored the transformation of larger nitrogen clusters into azidopentazole. For instance, the transformation of diazobispentazole (N₁₂) into azidopentazole (N₈) has been investigated at the HF/6-31G(d) and MP2/6-311G(d) levels of theory. mdpi.com

The stability of any substituted pentazole is a critical factor. wiley-vch.de Computational studies have shown that the stability of arylpentazoles, for instance, is influenced by the electronic nature of the substituent. acs.orgacs.org Electron-donating groups tend to stabilize the pentazole ring through resonance, a factor that would be crucial in designing a viable synthetic precursor. acs.orgacs.org

Computational Studies on Precursor Reactivity (e.g., N₅⁺ and N₃⁻ Interactions)

A significant body of computational research has focused on the interactions between key polynitrogen precursors, such as the pentazolium cation (N₅⁺) and the azide anion (N₃⁻), as a potential route to N₈ isomers like azidopentazole. researchgate.netacs.orgiastate.edu The synthesis of N₅⁺[AsF₆]⁻ spurred investigation into the addition reaction of N₅⁺ and N₃⁻. researchgate.netacs.org

Theoretical calculations have been employed to explore the potential products and their stability. researchgate.netacs.org Studies using density functional theory (DFT) and other high-level ab initio methods have identified several potential minima on the N₈ potential energy surface resulting from the N₅⁺ and N₃⁻ interaction. researchgate.netacs.org However, these studies also highlight the significant challenges. For instance, the isolation of a covalently bonded N₈ from N₅⁺ and N₃⁻ is predicted to be difficult, as the most likely product has a low decomposition barrier of only 18 kcal/mol. researchgate.netacs.org Furthermore, some approach pathways may lead to mutual neutralization and subsequent fragmentation, preventing the formation of a stable N₈ molecule. researchgate.netacs.org

Experimental attempts to synthesize an N₅⁺N₃⁻ salt through low-temperature metathetical reactions between N₅SbF₆ and alkali metal azides resulted in violent decomposition, producing nitrogen gas. iastate.edu This experimental result supports theoretical predictions that the N₅⁺N₃⁻ salt is unstable and spontaneously decomposes. iastate.edu

The stability of the pentazolium cation itself has been the subject of theoretical study. It possesses an open C₂ᵥ structure with a closed-shell singlet ground state. doi.org Its decomposition is endothermic, indicating a degree of kinetic stability. doi.org

Table 1: Calculated Properties of Key Polynitrogen Precursors

| Species | Property | Calculated Value | Reference |

|---|---|---|---|

| N₅⁺ | Heat of Formation (ΔHf,0) | 1470 ± 15 kJ/mol | doi.org |

| N₃⁻ | Heat of Formation (ΔHf at 0 K) | 47.4 kcal/mol | iastate.edu |

| cyclo-N₅⁻ | Heat of Formation (ΔHf at 298 K) | 59.6 kcal/mol | engineering.org.cn |

| cyclo-N₅⁻ | Decomposition Barrier (to N₃⁻ + N₂) | 27.2 kcal/mol | engineering.org.cn |

Theoretical Feasibility Assessment of Synthetic Pathways

The theoretical feasibility of synthesizing this compound is intrinsically linked to its predicted stability. Ab initio molecular orbital calculations have been performed to assess the stability of various N₈ isomers. acs.orgresearchgate.net These studies suggest that azidopentazole is a likely candidate for the lowest-energy N₈ species. researchgate.net

The decomposition pathways of azidopentazole have been a central focus of these theoretical assessments. The dissociation is predicted to favor the breaking of the pentazole ring, with a relatively low activation barrier of less than 20 kcal/mol, rather than the cleavage of a bond in the azide side chain. acs.org This low barrier suggests that while it may be the most stable N₈ isomer, this compound is likely to be a highly sensitive and metastable molecule. acs.org

The feasibility of synthetic routes starting from the pentazolate anion has also been evaluated using DFT. researchgate.net For instance, the synthesis of nitro- and azidopentazole-N-oxides was studied to determine the most viable pathway. researchgate.net These calculations can help guide experimental efforts by identifying the reactions with the lowest activation energies. researchgate.net

The choice of substituent on the pentazole ring is critical for its stability. Computational studies on substituted pentazoles have shown that electron-donating groups increase the activation energy for decomposition, thus enhancing stability. nih.gov This principle would be a key consideration in designing a feasible synthetic strategy for this compound, potentially through a more stable, substituted precursor.

Table 2: Theoretically Predicted Stability of N₈ Isomers

| N₈ Isomer | Point Group | Relative Energy (kJ/mol) | Stability Status | Reference |

|---|---|---|---|---|

| Azidopentazole | Cₛ | 229.7 | Stable | archive.org |

| Pentalene bicycle | D₂h | 245.1 | Stable | archive.org |

| N₈ chain | Cₛ | 246.9 | Stable | archive.org |

Stability and Metastability of 1 Azidopentazole: a Theoretical Perspective

Thermodynamic Stability Relative to Elemental Nitrogen and Other Polynitrogen Species

From a thermodynamic standpoint, all polynitrogen compounds are inherently unstable relative to elemental nitrogen (N₂). The exceptional stability of the dinitrogen molecule is due to the very strong triple bond between its two nitrogen atoms, which is one of the strongest chemical bonds known. The decomposition of any polynitrogen species into N₂ is, therefore, a highly exothermic process, releasing a significant amount of energy. researchgate.net This fundamental principle governs the high energy content of these materials. researchgate.net

| Compound | Relative Thermodynamic Stability | Key Factor |

|---|---|---|

| Elemental Nitrogen (N₂) | Very High (Reference) | Extremely strong N≡N triple bond. researchgate.net |

| 1-Azidopentazole (N₈) | Low | Weak N-N single and double bonds relative to the N≡N triple bond; considered the lowest energy N₈ isomer. rsc.org |

| Other Polynitrogen Species (e.g., N₄, N₆) | Very Low to Low | Energetically unfavorable compared to decomposition into N₂ molecules. researchgate.netrsc.org |

Kinetic Stability and Decomposition Barriers

While this compound is thermodynamically unstable, its potential for existence hinges on its kinetic stability. Kinetic stability refers to the rate at which a compound decomposes and is determined by the height of the activation energy barrier for the decomposition reaction. nih.gov A sufficiently high energy barrier can trap the molecule in its metastable state, allowing it to exist for a meaningful duration. For polynitrogen compounds to be considered viable for practical use, an energy barrier of approximately 30 kcal·mol⁻¹ is often suggested as a desirable benchmark. rsc.org

Theoretical calculations have provided insight into the kinetic stability of this compound.

Studies have estimated a decomposition barrier of approximately 27.5 kcal·mol⁻¹ for this compound in solution. researchgate.net

The isolated pentazolate anion (cyclo-N₅⁻), a core component of the molecule, has a calculated decomposition barrier of 27.2 kcal·mol⁻¹ for its breakdown into the azide (B81097) anion (N₃⁻) and a dinitrogen molecule (N₂). engineering.org.cn

These values are close to, but slightly below, the 30 kcal·mol⁻¹ threshold, suggesting that this compound is kinetically marginal and likely highly sensitive. The primary decomposition pathway is thought to be the cleavage of the relatively weak N-N bond connecting the azide group to the pentazole ring, followed by the subsequent decomposition of the now-separate pentazole species. engineering.org.cn

| Species | Calculated Decomposition Barrier (kcal·mol⁻¹) | Decomposition Products |

|---|---|---|

| This compound | ~27.5 researchgate.net | Not specified, but ultimately N₂ |

| Pentazolate Anion (cyclo-N₅⁻) | 27.2 engineering.org.cn | N₃⁻ + N₂ engineering.org.cn |

Role of Electronic Structure and Aromaticity in Theoretical Stability

The limited stability of this compound can be largely attributed to the electronic structure of its pentazole ring. The concept of aromaticity is crucial for understanding this phenomenon. Aromaticity describes a property of certain cyclic, planar molecules with delocalized π electrons that results in enhanced stability compared to non-aromatic counterparts. numberanalytics.comopenaccessjournals.com For a molecule to be aromatic, it must generally meet several criteria:

It must be cyclic. masterorganicchemistry.comiitk.ac.in

It must be planar. masterorganicchemistry.comiitk.ac.in

It must have a continuous ring of overlapping p-orbitals. iitk.ac.in

It must satisfy Hückel's rule, containing [4n+2] π electrons, where 'n' is a non-negative integer. masterorganicchemistry.comiitk.ac.in

The pentazole ring in this compound is analogous to the well-known aromatic cyclopentadienyl (B1206354) anion. The pentazolate anion (cyclo-N₅⁻) is a planar, five-membered ring with 6 π electrons (fitting Hückel's rule for n=1). researchgate.net This delocalization of π electrons across the ring creates a resonance energy that significantly stabilizes the ring structure, making it more stable than a hypothetical version with localized single and double bonds. asdn.netmdpi.com This aromatic character is the key reason the pentazole moiety can exist at all, providing a crucial stabilizing influence within the otherwise unstable polynitrogen framework. researchgate.net Without the stability conferred by aromaticity, the pentazole ring would be far more transient and its derivatives, like this compound, would be even less likely to be observed.

| Criterion | Status for Pentazole Anion (cyclo-N₅⁻) | Contribution to Stability |

|---|---|---|

| Cyclic Structure | Yes | A prerequisite for aromaticity. masterorganicchemistry.com |

| Planarity | Yes | Allows for effective overlap of p-orbitals. masterorganicchemistry.com |

| Conjugated π System | Yes | Enables delocalization of electrons across the ring. iitk.ac.in |

| Hückel's Rule [4n+2] π electrons | Yes (6 π electrons, n=1) | Fulfills the electronic requirement for aromaticity, leading to enhanced stability. researchgate.netiitk.ac.in |

Future Directions in the Academic Research of 1 Azidopentazole

Advancements in Computational Models for Complex Nitrogen Systems

The study of metastable polynitrogen compounds like 1-azidopentazole is heavily reliant on theoretical chemistry, as their synthesis and handling under mild conditions remain exceptionally difficult. rsc.org Future progress in this area is intrinsically linked to the evolution of computational models capable of accurately predicting the stability, structure, and decomposition pathways of these energy-rich molecules.

Advancements in computational chemistry are crucial for navigating the complexities of high-nitrogen systems. numberanalytics.com The use of high-performance computing allows for the simulation of complex nitrogen dynamics at a large scale. numberanalytics.com Methodologies such as Density Functional Theory (DFT) and ab initio quantum chemistry programs have been instrumental in the initial theoretical studies of azidopentazole and its isomers. mdpi.comacs.org However, the accuracy of these predictions for such unique bonding environments is a subject of ongoing refinement. Future research will likely focus on developing and applying more sophisticated computational methods to enhance predictive power. This includes the use of machine learning algorithms, which can analyze complex data from quantum chemical calculations to identify patterns and more efficiently predict the properties of new compounds. numberanalytics.commdpi.com

Key areas for advancement in computational modeling for systems like this compound include:

Improved Accuracy: Developing functionals and basis sets within DFT that are specifically parameterized for electron-rich, high-nitrogen systems to provide more reliable energy and stability predictions.

Dynamic Simulations: Moving beyond static calculations to perform more complex molecular dynamics simulations that can model the behavior of this compound over time, especially its decomposition mechanisms under various stimuli. nih.gov

Machine Learning Integration: Employing AI and machine learning to accelerate the discovery process by screening vast numbers of potential polynitrogen structures and identifying promising candidates with favorable stability and energetic properties. numberanalytics.comadgastech.com

Table 1: Key Computational Methods in Polynitrogen Research

| Computational Method | Application in Polynitrogen Research | Future Direction |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and energetic properties of isomers like azidopentazole. mdpi.comodu.edu | Development of new functionals for improved accuracy in high-nitrogen systems. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy benchmark calculations for smaller polynitrogen systems to validate DFT results. mdpi.com | Application to larger, more complex derivatives and transition states. |

| Molecular Dynamics (MD) | Simulation of decomposition pathways and thermal stability. nih.gov | Longer timescale simulations and modeling of intermolecular interactions in a condensed phase. |

Theoretical Exploration of Novel Azidopentazole Derivatives and Functionalization

Building upon the foundational understanding of the parent this compound molecule, a significant avenue of future research lies in the theoretical exploration of its derivatives. Computational studies have already indicated that the stability of the pentazole ring can be influenced by substituents. researchgate.net The goal of functionalization is to design novel molecules that retain the high energy content characteristic of polynitrogen systems while exhibiting enhanced kinetic stability, making them more amenable to synthesis.

Theoretical studies will likely investigate the effects of various functional groups attached to the pentazole or azide (B81097) moieties. researchgate.net Computational chemists can systematically replace atoms or groups in the this compound structure and calculate the resulting changes in stability, bond dissociation energies, and decomposition barriers. engineering.org.cngwdg.de For instance, electron-donating or electron-withdrawing groups can alter the electronic structure of the pentazole ring, potentially strengthening the fragile N-N bonds. researchgate.net Other computationally explored concepts include the creation of N-oxide-containing pentazole derivatives. engineering.org.cn

Future theoretical explorations are expected to focus on:

Stabilizing Substituents: Identifying functional groups that increase the activation energy barrier for the decomposition of the pentazole ring, which is often the initial step in the breakdown of these molecules. mdpi.com

Novel Polynitrogen Architectures: Using azidopentazole as a building block for larger, more complex polynitrogen systems, such as N₁₀ or N₁₂ clusters, which have been subjects of computational inquiry. mdpi.comresearchgate.net

Table 2: Computationally Explored Pentazole Derivatives and Concepts

| Derivative/Concept | Investigated Property | Reference |

|---|---|---|

| Arylpentazoles | Stability and effect of substituents on the C-N bond. | researchgate.net |

| Metal-substituted Phenylpentazoles | Influence of metal-pentazole interactions on ring stability. | researchgate.net |

| N-oxide-containing Pentazoles | Predicted to be stable with high performance. | engineering.org.cn |

Bridging Theoretical Predictions with Experimental Verification Challenges

The ultimate goal of theoretical research into this compound and its derivatives is to guide experimental efforts toward their successful synthesis and characterization. gwdg.de However, a significant gap currently exists between the molecules that can be designed on a computer and those that can be created and isolated in a laboratory. engineering.org.cn Polynitrogen compounds are notoriously metastable, and the energy release that makes them attractive also renders them difficult to synthesize and prone to explosive decomposition. engineering.org.cn

The dissociation of azidopentazole is predicted to favor the scission of the pentazole ring, which has a relatively low activation energy. mdpi.com This inherent instability is a major hurdle for experimentalists. Future research must focus on strategies to overcome these challenges. This involves a close collaboration between theoretical and experimental chemists.

Key challenges and future research directions include:

Developing Novel Synthetic Pathways: Theoretical calculations can help identify the most promising and least hazardous synthetic routes. This could involve exploring precursor molecules that are more stable than those currently considered or investigating unconventional synthesis conditions, such as high-pressure synthesis. researchgate.net

Advanced Characterization Techniques: Since compounds like this compound may only exist transiently or at very low temperatures, developing and refining advanced, rapid-detection techniques is crucial. engineering.org.cn Theoretical calculations of spectroscopic signatures (like IR and Raman intensities) can provide a vital roadmap for experimentalists, helping them to identify the target molecule if a successful synthesis is achieved. gwdg.de

Matrix Isolation Studies: One potential experimental approach is to synthesize and trap the molecule in an inert gas matrix at cryogenic temperatures. This technique can stabilize highly reactive species, allowing for their spectroscopic characterization and comparison with theoretical predictions.

The journey to understand and potentially harness the energy of this compound is a marathon, not a sprint. It requires pushing the boundaries of what is computationally possible while simultaneously developing innovative experimental techniques to handle these extraordinary molecules. engineering.org.cn

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.